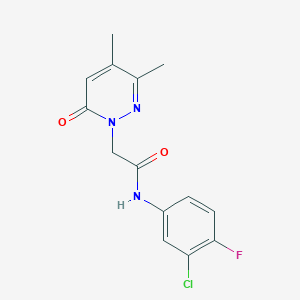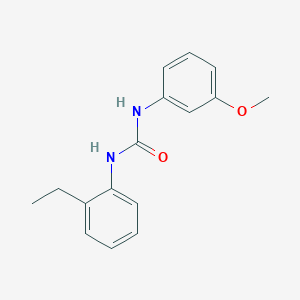
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as CFTR modulator, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR modulators have been shown to improve the function of the CFTR protein, which is responsible for regulating the movement of salt and water in and out of cells.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators work by binding to the this compound protein and improving its function. The this compound protein is responsible for regulating the movement of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to the buildup of thick, sticky mucus in the lungs and other organs. This compound modulators can improve the function of the this compound protein by increasing its activity and stability, which helps to reduce the buildup of mucus and improve lung function.
Biochemical and Physiological Effects:
This compound modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients. In addition, this compound modulators have been shown to improve the function of other organs affected by CF, such as the pancreas and digestive system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, making them ideal for in vitro studies. In addition, this compound modulators have been extensively studied in animal models of CF, which has provided valuable insights into their potential therapeutic use in humans.
However, there are also limitations to using this compound modulators in lab experiments. CF is a complex disease that affects multiple organs and systems, making it difficult to accurately model in vitro and in vivo. In addition, the efficacy and safety of this compound modulators in humans are still being studied, which makes it challenging to translate the findings from lab experiments to clinical practice.
Zukünftige Richtungen
Despite the challenges, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have shown great promise in treating CF. Future research directions include developing more potent and selective this compound modulators, improving the delivery of this compound modulators to the lungs and other affected organs, and studying the long-term safety and efficacy of this compound modulators in humans. In addition, researchers are exploring the use of this compound modulators in other diseases that involve defective ion transport, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulator is a complex process that involves multiple steps. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 3,4-dimethyl-6-oxo-1(6H)-pyridazine to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have been extensively studied in vitro and in vivo for their potential therapeutic use in treating CF. In vitro studies have shown that this compound modulators can improve the function of the this compound protein by increasing its activity and stability. In vivo studies have shown that this compound modulators can improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2/c1-8-5-14(21)19(18-9(8)2)7-13(20)17-10-3-4-12(16)11(15)6-10/h3-6H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGAYWNOSIZGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-3-nitrophenyl]-2-propen-1-one](/img/structure/B5414532.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(dimethylamino)-2-methylpropanamide](/img/structure/B5414543.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5414551.png)
![7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide](/img/structure/B5414553.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)
![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)
![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(5-methyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414607.png)

![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)
![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)